REACTION_CXSMILES
|
C([N:14]1[CH2:17][CH:16]([CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([C:28]#N)[CH:26]=3)[NH:21][CH:20]=2)[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].C(O)C>[NH:14]1[CH2:17][CH:16]([CH2:18][C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25]([CH3:28])[CH:26]=3)[NH:21][CH:20]=2)[CH2:15]1 |f:1.2|
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Name
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3-(1-benzhydryl-azetidin-3-ylmethyl)-1H-indole-5-carbonitrile
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Quantity
|
0.56 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CC1=CNC2=CC=C(C=C12)C#N
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Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
0.1 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
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2 h
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Type
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FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
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CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
Diphenylmethane was removed
|
Type
|
CUSTOM
|
Details
|
by triturating the residue with ether, methylene chloride
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
CUSTOM
|
Details
|
The remaining product was dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
N1CC(C1)CC1=CNC2=CC=C(C=C12)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |